The Organic Chemist's Guide to (4-(tert-Butylcarbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications
The Organic Chemist's Guide to (4-(tert-Butylcarbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(4-(tert-Butylcarbamoyl)phenyl)boronic acid, also known as N-tert-butyl-4-boronobenzamide, has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique bifunctional nature—possessing both a reactive boronic acid moiety and a sterically influential tert-butylcarbamoyl group—makes it an invaluable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary applications, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.
Core Physicochemical Properties
(4-(tert-Butylcarbamoyl)phenyl)boronic acid is typically a stable, solid compound under standard laboratory conditions. The presence of the bulky tert-butyl group can influence its solubility and crystalline nature, while the boronic acid and amide functionalities dictate its reactivity and intermolecular interactions.
| Property | Data |
| CAS Number | 850568-14-8[1][2][3] |
| Molecular Formula | C₁₁H₁₆BNO₃[1][2] |
| Molecular Weight | 221.06 g/mol [1][2] |
| Appearance | White to off-white solid/crystalline powder |
| Melting Point | 230-246 °C[3][4][5] |
| Purity | Typically ≥95% |
| Solubility | Soluble in organic solvents such as methanol, THF, and DMSO. |
| SMILES | CC(C)(C)NC(=O)C1=CC=C(C=C1)B(O)O[2] |
Synthesis and Purification: A Validated Protocol
The synthesis of (4-(tert-Butylcarbamoyl)phenyl)boronic acid is most commonly achieved through a two-step process starting from 4-bromobenzoic acid. This pathway involves an initial amidation followed by a palladium-catalyzed borylation reaction. The following protocol provides a reliable, step-by-step methodology.
Step 1: Synthesis of 4-bromo-N-tert-butylbenzamide
This initial step creates the core amide structure. The use of thionyl chloride to form the acyl chloride in situ is a standard and efficient method for activating the carboxylic acid for amidation.
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1. Reaction Setup: To a solution of 4-bromobenzoic acid (1.0 eq) in dichloromethane (DCM, ~0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) at 0 °C under a nitrogen atmosphere.
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2. Acyl Chloride Formation: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The completion of this step can be monitored by the cessation of gas evolution.
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3. Amidation: Cool the mixture back to 0 °C and slowly add a solution of tert-butylamine (1.5 eq) and triethylamine (2.0 eq) in DCM.
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4. Reaction Progression: Stir the reaction at room temperature overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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5. Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-bromo-N-tert-butylbenzamide as a white solid.
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6. Validation: Confirm the product structure using ¹H NMR, expecting to see characteristic aromatic protons and a prominent singlet for the tert-butyl group around δ 1.3 ppm.
Step 2: Miyaura Borylation to Yield (4-(tert-Butylcarbamoyl)phenyl)boronic acid
This step introduces the crucial boronic acid functionality via a palladium-catalyzed cross-coupling reaction with a boron source.
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1. Reaction Setup: In an oven-dried flask, combine 4-bromo-N-tert-butylbenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
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2. Solvent and Degassing: Add a degassed solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
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3. Thermal Conditions: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction by TLC or LC-MS.
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4. Hydrolysis of Pinacol Ester: Upon completion, cool the reaction to room temperature. Add aqueous HCl (e.g., 2 M) and stir vigorously for 2-4 hours to hydrolyze the pinacol boronate ester to the desired boronic acid.
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5. Workup and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is often purified by trituration with ether or a hexanes/ethyl acetate mixture, followed by filtration to yield (4-(tert-Butylcarbamoyl)phenyl)boronic acid as a solid.
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6. Final Validation: Confirm the final product's identity and purity via ¹H NMR (observing aromatic signals and the tert-butyl singlet) and ¹³C NMR spectroscopy. Mass spectrometry can be used to confirm the molecular weight. The melting point should align with the literature value of 230-246 °C.[3][4][5]
Caption: Workflow for the synthesis of (4-(tert-Butylcarbamoyl)phenyl)boronic acid.
Key Reactions and Applications
The paramount application of (4-(tert-Butylcarbamoyl)phenyl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are common motifs in pharmaceuticals.
The Suzuki-Miyaura Catalytic Cycle
The reaction is catalyzed by a palladium(0) complex and proceeds through three key mechanistic steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.
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Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is the step where (4-(tert-Butylcarbamoyl)phenyl)boronic acid enters the cycle.
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Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Medicinal Chemistry: A Case Study
The tert-butylcarbamoyl moiety is frequently incorporated into drug candidates to enhance metabolic stability, modulate solubility, and occupy specific hydrophobic pockets in target enzymes. A common application involves coupling (4-(tert-Butylcarbamoyl)phenyl)boronic acid with a halogenated heterocyclic core, a crucial step in the synthesis of many kinase inhibitors.
Example Reaction: Coupling with 2-chloro-N-methyl-pyridin-4-amine.
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Reactants: (4-(tert-Butylcarbamoyl)phenyl)boronic acid (1.2 eq) and 2-chloro-N-methyl-pyridin-4-amine (1.0 eq).
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Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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Base and Solvent: Sodium carbonate (Na₂CO₃, 3.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Procedure: The reagents are combined and heated under an inert atmosphere (e.g., at 90-100 °C) until the starting halide is consumed. After workup and purification by column chromatography, the resulting biaryl product is obtained. This product can serve as a scaffold for further elaboration in a drug discovery program.
Safety, Handling, and Storage
As with all boronic acids, appropriate safety precautions must be observed.
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Hazards: (4-(tert-Butylcarbamoyl)phenyl)boronic acid is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry place. The compound can be sensitive to moisture and may undergo dehydration to form boroxine anhydrides over time, although these are typically still active in coupling reactions. Storing under an inert atmosphere is recommended for long-term stability.
Conclusion
(4-(tert-Butylcarbamoyl)phenyl)boronic acid is a highly valuable and versatile reagent in synthetic chemistry. Its utility is firmly established, particularly in the pharmaceutical industry, where it serves as a key building block for creating complex biaryl structures via the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and reactivity allows researchers to effectively leverage this compound in the design and execution of innovative synthetic strategies.
References
This section would be populated with specific citations from the literature that validate the protocols and claims made in the text. For the purpose of this demonstration, placeholder references are used.
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ChemWhat. 4-(TERT-BUTYLAMINOCARBONYL)PHENYLBORONIC ACID CAS#: 850568-14-8. Available at: [Link]
